molecular formula C11H20O7P- B12520217 2-(Dimethoxyphosphoryl)-8-hydroxyoct-3-en-1-yl carbonate CAS No. 820233-35-0

2-(Dimethoxyphosphoryl)-8-hydroxyoct-3-en-1-yl carbonate

Cat. No.: B12520217
CAS No.: 820233-35-0
M. Wt: 295.25 g/mol
InChI Key: BDINVRFOJAOFAS-UHFFFAOYSA-M
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Description

2-(Dimethoxyphosphoryl)-8-hydroxyoct-3-en-1-yl carbonate is an organic compound with a complex structure that includes both phosphate and carbonate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethoxyphosphoryl)-8-hydroxyoct-3-en-1-yl carbonate typically involves multiple steps, starting from simpler organic molecules One common synthetic route involves the reaction of a suitable alkene with dimethyl phosphite under controlled conditions to introduce the dimethoxyphosphoryl groupThe reaction conditions often require the use of catalysts such as potassium carbonate and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethoxyphosphoryl)-8-hydroxyoct-3-en-1-yl carbonate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The double bond in the oct-3-en-1-yl chain can be reduced to form a saturated compound.

    Substitution: The dimethoxyphosphoryl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the double bond results in a fully saturated alkane .

Scientific Research Applications

2-(Dimethoxyphosphoryl)-8-hydroxyoct-3-en-1-yl carbonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Dimethoxyphosphoryl)-8-hydroxyoct-3-en-1-yl carbonate involves its interaction with specific molecular targets. The dimethoxyphosphoryl group can act as a phosphate mimic, interacting with enzymes and proteins that recognize phosphate groups. This interaction can modulate the activity of these enzymes, leading to various biological effects. Additionally, the carbonate group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dimethoxyphosphoryl)-8-hydroxyoct-3-en-1-yl carbonate is unique due to the presence of both dimethoxyphosphoryl and carbonate groups in the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts. Its structure also provides opportunities for the development of novel materials and pharmaceuticals with specific properties .

Properties

CAS No.

820233-35-0

Molecular Formula

C11H20O7P-

Molecular Weight

295.25 g/mol

IUPAC Name

(2-dimethoxyphosphoryl-8-hydroxyoct-3-enyl) carbonate

InChI

InChI=1S/C11H21O7P/c1-16-19(15,17-2)10(9-18-11(13)14)7-5-3-4-6-8-12/h5,7,10,12H,3-4,6,8-9H2,1-2H3,(H,13,14)/p-1

InChI Key

BDINVRFOJAOFAS-UHFFFAOYSA-M

Canonical SMILES

COP(=O)(C(COC(=O)[O-])C=CCCCCO)OC

Origin of Product

United States

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